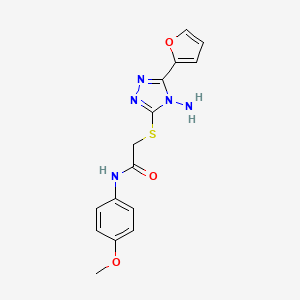
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the triazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a triazole ring, a furan moiety, and an acetamide group, which contribute to its biological activity. The synthesis typically involves:
- Formation of the Triazole Ring : Synthesized through cyclization reactions involving hydrazine derivatives.
- Introduction of the Furan Ring : Achieved via coupling reactions with furan derivatives.
- Thioether Formation : Involves reacting the triazole derivative with thiols.
- Acetamide Formation : Finalized by acylation of the amine group.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties:
- Antibacterial Studies : The compound shows activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL for similar triazole derivatives .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Escherichia coli | 0.5 - 2 |
| Pseudomonas aeruginosa | 1 - 3 |
Antifungal and Anticancer Properties
The triazole scaffold is recognized for its antifungal and anticancer activities:
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens, with some derivatives exhibiting higher potency than established antifungal agents like fluconazole .
- Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential in cancer therapy. Triazoles can inhibit key enzymes involved in tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Furan Ring Influence : The presence of the furan ring enhances electronic properties that improve binding affinity to biological targets.
- Substituent Variations : Altering substituents on the phenyl ring can significantly affect antimicrobial potency. For example, introducing electron-donating groups increases activity against resistant strains .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Study on Antimicrobial Activity : A series of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives were tested against clinical strains, revealing that modifications in alkyl substituents led to enhanced antimicrobial effects .
- Triazole-Antibiotic Hybrids : Research on hybrids combining triazoles with antibiotics showed improved efficacy against resistant bacteria compared to standard treatments .
特性
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-6-4-10(5-7-11)17-13(21)9-24-15-19-18-14(20(15)16)12-3-2-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIFSLHOEGSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














